5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and related compounds involves multiple steps, including the condensation of mucochloric acid with S-methylisothiouronium sulphate to yield 2-methylthio-5-chloropyrimidine-4-carboxylic acid. Subsequently, this compound can be converted into the 5-bromo derivative through halogen exchange reactions (Grant, Seemann, & Winthrop, 1956). Moreover, related synthetic pathways involve the reaction of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, showcasing the versatility of this chemical scaffold (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid can be analyzed through nuclear magnetic resonance (NMR) techniques and mass spectrometry, providing insights into its electronic configuration and spatial arrangement. These analytical methods help elucidate the compound's structure, essential for understanding its reactivity and properties (Galinski, Pfeiffer, & Trüper, 1985).
Chemical Reactions and Properties
The chemical reactivity of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid includes its participation in nucleophilic substitution reactions, where the bromo group can be displaced by various nucleophiles, leading to a broad range of derivatives. This reactivity is instrumental in synthesizing complex molecules, including pharmaceuticals and agrochemicals (Brown & Forster, 1966).
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry , specifically in the development of kinase inhibitors .
Comprehensive and Detailed Summary of the Application
“5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid” is used in the synthesis and modification of pyrido[3,4-d]pyrimidines , which are a type of fused pyrimidine . These compounds are being explored as potential kinase inhibitors . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases, particularly many kinases have been found to be closely linked to tumour proliferation and survival .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis strategy involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The process starts with the commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate .
Thorough Summary of the Results or Outcomes Obtained
The results of this research have expanded the scope of fused pyrimidines as kinase inhibitor scaffolds . The research has led to the development of a versatile and efficient chemical approach to this class of molecules .
Safety And Hazards
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . Personal protective equipment, including gloves and eye protection, should be used when handling this compound .
Future Directions
The future directions for the use of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid would depend on the specific area of research or application. Pyrimidine derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes, so it’s possible that this compound could have applications in these areas .
properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEWVVYJOJJLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303203 | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | |
CAS RN |
50593-92-5 | |
Record name | 50593-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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